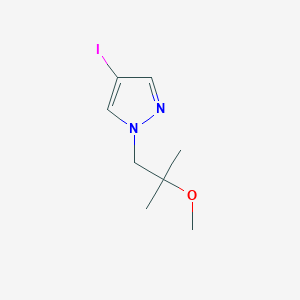

4-Iodo-1-(2-methoxy-2-methylpropyl)-1H-pyrazole

描述

4-Iodo-1-(2-methoxy-2-methylpropyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound features an iodine atom at the 4-position and a 2-methoxy-2-methylpropyl group at the 1-position of the pyrazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-(2-methoxy-2-methylpropyl)-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Iodine Atom: The iodine atom can be introduced via an electrophilic iodination reaction using iodine or an iodine-containing reagent.

Attachment of the 2-Methoxy-2-Methylpropyl Group: This step involves the alkylation of the pyrazole ring at the 1-position using a suitable alkylating agent, such as 2-methoxy-2-methylpropyl bromide, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

4-Iodo-1-(2-methoxy-2-methylpropyl)-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering the functional groups attached to the pyrazole ring.

Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are often employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-1-(2-methoxy-2-methylpropyl)-1H-pyrazole.

科学研究应用

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. For instance, derivatives of pyrazole, including 4-Iodo-1-(2-methoxy-2-methylpropyl)-1H-pyrazole, have been shown to exhibit selective cytotoxicity against various cancer cell lines while sparing non-cancerous cells.

Case Studies:

- Cytotoxicity Mechanism : Research indicates that certain pyrazole derivatives induce apoptosis in cancer cells through mechanisms such as caspase activation and DNA fragmentation. For example, a derivative known as PTA-1 demonstrated significant cytotoxicity in triple-negative breast cancer cells, with less impact on normal cells, suggesting a favorable selective cytotoxicity index .

- Cell Cycle Arrest : Studies have also shown that treatment with pyrazole derivatives can lead to cell cycle arrest at the G2/M phase, which is crucial for inhibiting cancer cell proliferation .

Antimicrobial Properties

The compound exhibits notable antimicrobial effects against various pathogens. Pyrazoline derivatives have been recognized for their broad-spectrum activity, including antibacterial and antifungal properties.

Key Findings:

- Antibacterial Activity : Research indicates that pyrazole compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Antifungal Effects : In addition to antibacterial properties, some studies have reported effective antifungal activity against Candida species, making these compounds valuable in treating fungal infections .

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, this compound has potential applications in other therapeutic areas:

Analgesic and Anti-inflammatory Effects

Research has indicated that pyrazole derivatives possess analgesic and anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and reduce pain responses in animal models .

Neuroprotective Properties

Some studies suggest that certain pyrazole derivatives may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases by inhibiting neurocytotoxicity .

Data Table: Summary of Applications

作用机制

The mechanism of action of 4-Iodo-1-(2-methoxy-2-methylpropyl)-1H-pyrazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodine atom and the 2-methoxy-2-methylpropyl group can influence the compound’s binding affinity and specificity.

相似化合物的比较

Similar Compounds

4-Iodo-1H-pyrazole: Lacks the 2-methoxy-2-methylpropyl group, which may affect its reactivity and applications.

1-(2-Methoxy-2-methylpropyl)-1H-pyrazole:

4-Bromo-1-(2-methoxy-2-methylpropyl)-1H-pyrazole: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and interactions.

Uniqueness

4-Iodo-1-(2-methoxy-2-methylpropyl)-1H-pyrazole is unique due to the presence of both the iodine atom and the 2-methoxy-2-methylpropyl group

生物活性

4-Iodo-1-(2-methoxy-2-methylpropyl)-1H-pyrazole is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Iodine atom : Enhances biological activity through potential interactions with molecular targets.

- 2-Methoxy-2-methylpropyl group : Contributes to lipophilicity and may influence binding affinity to enzymes or receptors.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including:

- Enzymes : The compound may act as a reversible or non-competitive inhibitor for specific enzymes, modulating their activity.

- Receptors : It could potentially bind to receptors involved in various physiological processes, influencing signaling pathways.

Biological Activities

Research has highlighted several biological activities associated with pyrazole derivatives, including:

1. Antimicrobial Activity

Pyrazole derivatives, including this compound, have shown promising antimicrobial properties. Studies indicate that they can inhibit the growth of various bacterial strains and fungi. For instance, compounds in this class have been tested against Bacillus subtilis, E. coli, and Aspergillus niger, demonstrating significant inhibitory effects .

2. Anti-inflammatory Activity

Pyrazoles are known for their anti-inflammatory properties. The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Research has indicated that certain pyrazole derivatives exhibit comparable anti-inflammatory effects to established drugs .

3. Analgesic Effects

The analgesic properties of pyrazoles have been documented, with some derivatives showing effectiveness in pain relief comparable to conventional analgesics .

4. Anticancer Potential

Recent studies suggest that pyrazole derivatives can exhibit anticancer activity by inhibiting tumor growth and proliferation in various cancer cell lines. For example, certain compounds have shown IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial properties of pyrazole derivatives, this compound was tested against several pathogenic strains. The results showed a significant reduction in bacterial growth at concentrations as low as 40 µg/mL, indicating its potential as an antimicrobial agent .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Iodo-1-(2-methoxy-2-methylpropyl)-1H-pyrazole?

- Methodological Answer : The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with diketones or β-keto esters. For example, describes a reflux method using phenyl hydrazine and a diketone precursor in ethanol/acetic acid (7 hours, 45% yield). For iodination, electrophilic substitution (e.g., using iodine monochloride or N-iodosuccinimide) under controlled conditions (e.g., in DCM at 0°C) is common. Post-synthetic purification via silica gel chromatography (as in ) ensures product integrity.

- Example Protocol :

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| Cyclization | Phenyl hydrazine, ethanol/acetic acid, reflux | 7 h | 45% |

| Iodination | N-Iodosuccinimide, DCM, 0°C → RT | 12 h | 60–70% (estimated) |

| Purification | Silica gel column (hexane/EtOAc) | – | >95% purity |

Q. How can the structural integrity of this compound be validated?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze , , and (if applicable) spectra to confirm substituent positions. and highlight resonance splitting patterns for methoxy and aryl protons.

- X-ray Crystallography : Resolve dihedral angles between pyrazole and substituent rings (e.g., 16.83°–51.68° in pyrazole derivatives, as in ) .

- HRMS : Validate molecular weight with <2 ppm error (e.g., reports HRMS for similar compounds) .

Q. What factors influence the stability of this compound during storage?

- Methodological Answer :

- Light Sensitivity : Iodo compounds are often light-sensitive; store in amber vials under inert gas (N/Ar).

- Moisture : Methoxy groups may hydrolyze under acidic/alkaline conditions; use desiccants (e.g., silica gel).

- Temperature : Long-term storage at –20°C is recommended for iodinated heterocycles (similar to protocols in for related compounds) .

Advanced Research Questions

Q. How can regioselectivity be controlled during the iodination of 1-(2-methoxy-2-methylpropyl)-1H-pyrazole?

- Methodological Answer : Regioselectivity depends on directing groups and reaction conditions. The methoxy group is an ortho/para director, while steric hindrance from the 2-methylpropyl group may favor para-iodination. demonstrates that electron-withdrawing substituents (e.g., nitro) direct iodination to specific positions. Use DFT calculations to predict reactive sites or employ protecting groups for selective functionalization .

Q. What strategies optimize reaction yields in multi-step syntheses involving 4-iodo-pyrazole intermediates?

- Methodological Answer :

- Stepwise Monitoring : Use TLC/LC-MS to track intermediates (e.g., ’s use of HRMS for purity checks).

- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) enhance iodination efficiency (as in ) .

- Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for further functionalization (noted in for pyrazole derivatives) .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. ’s crystallographic data (dihedral angles) can validate geometric parameters in simulations.

- Molecular Dynamics : Simulate solvent interactions to optimize reaction media (e.g., DCM vs. THF) .

Q. What structural analogs of this compound show promise in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Bioisosteric Replacement : Replace iodine with bromine or trifluoromethyl groups (see for halogen-substituted pyrazoles) .

- Pharmacophore Mapping : Use X-ray data () to align substituents with target binding pockets. highlights pyrazole derivatives with antipruritic activity, suggesting SAR frameworks for medicinal chemistry .

属性

IUPAC Name |

4-iodo-1-(2-methoxy-2-methylpropyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13IN2O/c1-8(2,12-3)6-11-5-7(9)4-10-11/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYUCSWCEYLGHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1C=C(C=N1)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。